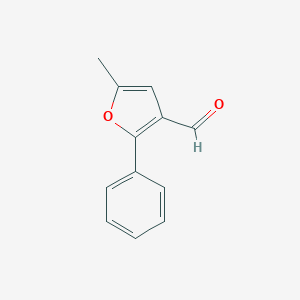

5-Methyl-2-phenyl-3-furaldehyde

Descripción

Significance of Furan (B31954) Ring Systems in Synthetic Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in synthetic chemistry. sigmaaldrich.com Its significance stems from several key attributes:

Presence in Nature: Furan rings are integral components of numerous natural products, including furanocoumarins, furanolactones, and various terpenoids. researchgate.netnih.gov

Unique Reactivity: While aromatic, the furan ring possesses lower resonance energy compared to benzene (B151609), allowing it to participate in reactions that involve dearomatization, such as the Diels-Alder reaction, where it acts as a diene. sigmaaldrich.com This reactivity opens pathways to complex polycyclic systems. sigmaaldrich.com

Pharmacological Scaffolds: The furan nucleus is a common feature in many pharmaceuticals, agrochemicals, and advanced materials. nih.gov The oxygen atom can enhance pharmacokinetic properties by adding polarity and potential for hydrogen bonding. researchgate.netnih.gov

Overview of Substituted Furaldehydes as Versatile Chemical Building Blocks

Substituted furaldehydes, such as the well-known furfural (B47365) derived from biomass, are recognized as highly versatile chemical building blocks. google.com The aldehyde group serves as a reactive handle for a multitude of transformations, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular frameworks. researchgate.net The substituents on the furan ring further modulate the compound's electronic properties and steric environment, enabling fine-tuned synthetic strategies. Facile synthetic routes for preparing a wide range of 5-substituted 2-furaldehydes have been developed, often employing modern techniques like palladium-catalyzed cross-coupling reactions. These compounds are crucial starting materials for producing dyes, pigments, and specialty chemicals. researchgate.net

Research Rationale and Focus for 5-Methyl-2-phenyl-3-furaldehyde

The specific compound, this compound, is an object of research interest due to its unique trifunctional structure: a furan core, a reactive aldehyde group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position. Research into this molecule is driven by its potential as a precursor for more complex, potentially bioactive molecules. Its close isomer, 5-phenyl-2-furaldehyde (B76939), is a known starting material for designing polyfunctionalized heterocyclic compounds with pharmacological applications, such as antimicrobial and antitumor activities. researchgate.net The aldehyde group can readily undergo condensation reactions, while the furan ring itself can participate in cycloadditions. mdpi.com Therefore, this compound is a logical target for synthetic exploration, offering a scaffold to build novel compounds for evaluation in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are critical for its application in synthetic chemistry.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | sigmaaldrich.com |

| Molecular Weight | 186.21 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | 1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | sigmaaldrich.com |

| InChI Key | KWEAOVDZILYEET-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Cc1cc(C=O)c(o1)-c2ccccc2 | sigmaaldrich.com |

Detailed Research Findings

While specific research literature exclusively focused on this compound is limited, a significant amount can be inferred from established chemical principles and extensive research on its close analogs and isomers.

Synthesis Strategies

The synthesis of this compound can be approached through several modern synthetic methodologies, primarily by constructing the substituted furan ring system.

Palladium-Catalyzed Cross-Coupling: A highly efficient method would involve a Suzuki-Miyaura cross-coupling reaction. This could involve coupling a pre-functionalized furan, such as 5-methyl-2-bromo-3-furaldehyde, with phenylboronic acid. Research on the synthesis of the analog 5-phenyl-2-furaldehyde demonstrates high yields for this type of reaction using various palladium catalysts. researchgate.net

Vilsmeier-Haack Formylation: Another viable route is the formylation of a 2-phenyl-5-methylfuran precursor. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce an aldehyde group onto an activated aromatic ring like furan. mdpi.com

Multi-step Synthesis from Simpler Furans: One could also envision a synthesis starting from more basic furan derivatives. For example, a patent exists for preparing various substituted 3-furaldehydes, providing a basis for such multi-step approaches. google.com

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups, making it a valuable intermediate.

Reactions of the Aldehyde Group: The aldehyde is the most reactive site for many transformations. It can readily participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to extend the carbon chain and form new C-C bonds. researchgate.net It can also react with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are precursors to various heterocyclic systems. Studies on 5-methylfurfural (B50972) show it readily reacts with amino acids to form Schiff bases.

Reactions of the Furan Ring: The furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic ethers. mdpi.com This is a powerful tool for building molecular complexity in a single step.

Potential for Bioactive Derivatives: The core structure is a scaffold for pharmacologically active compounds. Derivatives of the related 5-phenyl-2-furaldehyde have shown potential as urease inhibitors and antimicrobial agents. researchgate.netmdpi.com The aldehyde group is known to form covalent bonds with nucleophilic sites in biomolecules, while the phenyl group can engage in π-π stacking interactions, both of which are important for biological activity. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-phenylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAOVDZILYEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439208 | |

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157836-53-8 | |

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 2 Phenyl 3 Furaldehyde and Analogues

Strategies for Furan (B31954) Ring Functionalization

The inherent reactivity of the furan ring allows for various functionalization strategies. As a π-rich heterocycle, furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution preferentially occurs at the C2 and C5 positions due to the higher stability of the resulting cationic intermediates. chemicalbook.com

Direct Arylation and Alkylation Approaches

Direct arylation of furan derivatives via C-H bond activation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds. rsc.org Palladium-catalyzed direct arylation is a popular choice, allowing for the coupling of various furan derivatives with aryl halides. rsc.orgfigshare.com For instance, the direct arylation of benzo[b]furan has been systematically studied, revealing that regioselective arylation at the 2-position can be achieved using palladium catalysts and aromatic bromides. nih.gov This approach tolerates a range of functional groups, providing a straightforward route to 2-arylbenzo[b]furans. nih.gov

While direct alkylation of furans is less common than arylation, certain methods have been developed. For example, Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640) can yield 2-acetyl-5-methylfuran. shareok.org This reaction is often catalyzed by zeolites. shareok.org

Electrophilic Formylation Reactions

Formylation of the furan ring is a key step in the synthesis of furaldehyde derivatives. numberanalytics.com This electrophilic substitution reaction introduces a formyl group (-CHO) onto the ring. numberanalytics.comwikipedia.org Due to the electron-rich nature of the furan ring, formylation reactions proceed readily, typically at the most reactive C2 or C5 position. chemicalbook.com

Catalytic Pathways in Substituted Furaldehyde Synthesis

Various catalytic systems have been developed to facilitate the synthesis of substituted furaldehydes with high efficiency and selectivity. These pathways often involve transition metal catalysts that enable cross-coupling and other key bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing C-C bonds. libretexts.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryls and has been applied to furan derivatives. nih.govresearchgate.netdntb.gov.ua Although furanboronic acids can be unstable, protocols have been developed for their efficient cross-coupling with aryl and heteroaryl halides. nih.govacs.org For example, 5-pyridyl-2-furaldehydes have been prepared from furaldehyde diethyl acetal (B89532) via a one-pot procedure involving a palladium-mediated cross-coupling of a triorganozincate. nih.gov

| Furan Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Furan-3-ylboronic acid | N-heteroaryl chlorides | Na2PdCl4/disulfonated dicyclohexylfluorenylphosphine | Not specified | Not specified | 3-Aryl/heteroarylfurans | Good |

| Furanboronic acids | N-hetero and normal aryl chlorides | Not specified | Not specified | Aqueous n-butanol | Aryl/heteroarylfurans | Near quantitative |

| 2-Bromofuran | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 2-Phenylfuran | High |

The Stille coupling reaction couples an organotin compound with an sp2-hybridized organohalide, catalyzed by palladium. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide variety of functional groups. harvard.edu It has been successfully used in the synthesis of mixed thiophene/furan oligomers and for the functionalization of furan rings with aryl groups. wikipedia.orgacs.org The versatility of the Stille reaction allows for the coupling of various organostannanes with furan halides or triflates. wikipedia.org

| Furan Substrate | Organotin Reagent | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Iodofuran | bis(trimethylstannyl) SOSOS | Palladium | THF | Thiophene/furan oligomer | acs.org |

| 2-(Tributylstannyl)furan | Diiodo SOSOS | Palladium | THF | Thiophene/furan oligomer | acs.org |

| 2-Methylquinolin-6-yl methanesulfonate | Tributyl(furan-2-yl)stannane | Pd(OAc)2/XPhos | Not specified | Aryl-substituted furan | nih.gov |

Copper-Mediated Arylation Reactions (e.g., Meerwein Arylation)

Copper-catalyzed reactions provide an alternative to palladium-based methods for aryl-furan bond formation.

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a copper salt. researchgate.netwikipedia.org This reaction proceeds via a radical mechanism. wikipedia.org It has been utilized for the arylation of furan-2-carbaldehyde with arenediazonium salts to produce 5-arylfuran-2-carbaldehydes. researchgate.net The reaction's success is dependent on the solvent, catalyst, and the anion of the diazonium salt. researchgate.net A photocatalyzed version of the Meerwein arylation has also been developed, offering a more environmentally friendly approach. nih.gov

Copper-catalyzed C-H arylation of heterocycles, including furans, has also been developed. nih.govscispace.com These methods typically employ an aryl halide as the coupling partner and a base. scispace.com

Vilsmeier-Haack Formylation in Furan Chemistry

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com The reaction employs a substituted amide, most commonly dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophile then attacks the electron-rich furan ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

This reaction is highly effective for furan and its derivatives. researchgate.netnih.gov For example, 5-methyl-2-furaldehyde can be synthesized from 2-methylfuran using the Vilsmeier-Haack reaction. nih.gov The reaction generally proceeds with high regioselectivity, targeting the C5 position in 2-substituted furans. nih.gov

Photochemical Synthesis Routes for Substituted Furaldehydes

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for the synthesis of complex organic molecules, including substituted furaldehydes. These methods can provide alternative and sometimes more selective routes compared to traditional thermal reactions. The application of photochemistry in the synthesis of furan derivatives explores various strategies, from photoinduced substitutions to rearrangements, enabling the introduction of diverse functionalities onto the furan ring.

One of the notable photochemical methods for the synthesis of aryl-substituted furaldehydes involves the irradiation of halogenated furaldehydes in the presence of an aromatic solvent. This approach has been successfully employed for the synthesis of 5-phenyl-2-furaldehyde (B76939), an analogue of 5-methyl-2-phenyl-3-furaldehyde. The irradiation of 5-bromofuran-2-carbaldehyde or 5-iodofuran-2-carbaldehyde in a benzene solution leads to the formation of 5-phenyl-2-furaldehyde. nih.govresearchgate.net The yield of this photochemical substitution is significantly influenced by the nature of the halogen, with the iodo-derivative providing a much higher yield (91%) compared to the bromo-derivative (64%). nih.govresearchgate.net This method is particularly effective for substitutions at the C-3 and C-5 positions of the furan ring, which are conjugated with the carbonyl group. In contrast, irradiation of a 4-bromo derivative in a benzene solution has been reported to be ineffective, highlighting the selectivity of this photochemical process.

The direct irradiation of furan-2-carbaldehyde itself can lead to different products, including carbon monoxide, methylacetylene, and cyclopropene, primarily through the homolytic cleavage of the C-C bond and loss of the carbonyl group, especially in the vapor phase. netsci-journal.com The photochemical behavior of furan derivatives is complex, with sensitized reactions often proceeding through cyclopropenyl intermediates, while direct irradiation can lead to isomeric furans via a "Dewar furan" intermediate. netsci-journal.com

While direct photochemical formylation of a pre-existing 5-methyl-2-phenylfuran is not a commonly cited route, the principles of photochemical aromatic substitution suggest its theoretical possibility. Formylation reactions, in general, are a type of electrophilic aromatic substitution. wikipedia.org Photochemical methods can generate radical species or excited states that facilitate such substitutions under milder conditions than some traditional methods.

Another relevant, though less direct, photochemical strategy is the Photo-Fries rearrangement. wikipedia.orgbarbatti.orgsigmaaldrich.comslideshare.netslideshare.net This reaction involves the photochemical conversion of phenolic esters into hydroxy aryl ketones. wikipedia.orgsigmaaldrich.com While typically applied to benzene derivatives, the underlying principle of generating an acyl radical or cation via photolysis could be conceptually extended to furan-based esters, potentially offering a route to acyl-furans which could then be converted to furaldehydes. However, the yields of Photo-Fries rearrangements can be low, which sometimes limits their application in commercial production. wikipedia.org

Research has also explored the photochemical reactions of other furan derivatives. For instance, the irradiation of 2,5-di-t-butylfuran results in the formation of a cyclopropenyl ketone, an isomeric furan, and an allene, indicating that photochemical isomerization is a significant reaction pathway. netsci-journal.com Furthermore, chemoselective photooxygenations of furans bearing unprotected amines have been utilized in the synthesis of various alkaloid motifs, showcasing the utility of photochemical reactions in complex molecule synthesis. nih.gov

The table below summarizes the research findings on the photochemical synthesis of various substituted furaldehydes, demonstrating the scope and efficiency of these methods.

| Starting Material | Aromatic Solvent | Product | Yield (%) | Reference(s) |

| 5-Bromofuran-2-carbaldehyde | Benzene | 5-Phenylfuran-2-carbaldehyde | 64 | nih.govresearchgate.net |

| 5-Iodofuran-2-carbaldehyde | Benzene | 5-Phenylfuran-2-carbaldehyde | 91 | nih.govresearchgate.net |

| 3-Bromofuran-2-carbaldehyde | Benzene | 3-Phenylfuran-2-carbaldehyde | - | psu.edu |

| 4,5-Dibromofuran-2-carbaldehyde | Benzene | 5-Phenyl-4-bromo-2-furaldehyde | - | psu.edu |

| 4,5-Dibromo-2-furyl methyl ketone | Benzene | 5-Phenyl-4-bromo-2-furyl methyl ketone | - | psu.edu |

Reaction Chemistry and Mechanistic Transformations of 5 Methyl 2 Phenyl 3 Furaldehyde

Condensation Reactions of the Furaldehyde Moiety

The aldehyde group in 5-methyl-2-phenyl-3-furaldehyde is a key site for condensation reactions, which are crucial for carbon-carbon and carbon-nitrogen bond formation.

The reaction of the aldehyde group with the amino group of phenylalanine is a prime example of condensation, leading to the formation of a Schiff base. This reaction proceeds by the preferential condensation of the amino group with the carbonyl group, followed by dehydration. This pathway is thermodynamically favored and effectively prevents other reactions, such as the decarboxylation and deamination of phenylalanine. mdpi.com

The formation of Schiff bases is a versatile method for synthesizing new compounds. For instance, furan (B31954) derivatives are often used as starting materials for creating a wide range of heterocyclic compounds with potential pharmacological activities. researchgate.netresearchgate.net

Knoevenagel condensation is a significant carbon-carbon bond-forming reaction in organic synthesis, yielding products with both academic and industrial importance. nih.gov This reaction involves the condensation of aromatic aldehydes with active methylene (B1212753) compounds, typically catalyzed by an organic or inorganic base under mild conditions. nih.gov

For furaldehydes, including derivatives like this compound, Knoevenagel condensation provides a route to various functionalized compounds. damascusuniversity.edu.syresearchgate.net The reaction of 5-substituted furan-2-carboxaldehydes with active methylene compounds such as indan-1,3-dione or creatinine (B1669602) can be performed in ethanol (B145695) at room temperature, sometimes even without a catalyst, to produce furfurylidene derivatives. damascusuniversity.edu.syresearchgate.net The general mechanism for piperidine-catalyzed Knoevenagel condensation involves the formation of an intermediate that, through a series of steps, leads to the final product. nih.gov

The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields of the desired products. nih.gov For example, piperidine (B6355638) has been identified as a highly effective catalyst for the Knoevenagel condensation of 5-substituted-2-furaldehydes with active methylene compounds, providing good to excellent yields at room temperature. nih.gov

Below is a table summarizing representative Knoevenagel condensation reactions with furaldehyde derivatives.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) |

| 5-substituted furfural (B47365) | Indan-1,3-dione | None | Ethanol | 2-(5-substitutefurfurylidene) Indane-1,3-dione | 46-72 |

| 5-substituted furfural | Creatinine | Piperidine | Ethanol | 5-(5-R-furfurylidene)-creatinine | Not specified |

| 5-substituted-2-furaldehydes | Active Methylene Compounds | Piperidine | Water or solvent-free | Knoevenagel condensation products | 70-96 |

This table presents a summary of data from referenced studies and may not be exhaustive.

The Claisen-Schmidt condensation is another vital reaction for forming carbon-carbon bonds, typically involving an aldehyde and a ketone in the presence of a base. This reaction is used to synthesize α,β-unsaturated ketones, also known as chalcones. The condensation of furfural with acetophenone, for example, can be catalyzed by solid base catalysts to produce 3-(furan-2-yl)-1-phenylprop-2-en-1-one. rsc.org

This reaction is commercially valuable as the resulting α,β-unsaturated keto compound is a precursor for pharmaceuticals and can be hydrogenated to produce high-quality diesel fuel. rsc.org The use of a robust and reusable catalyst, such as Al2O3/CaO, makes this process efficient and sustainable. rsc.org

Derivatization Strategies for Functional Group Transformation

The aldehyde group of this compound can be transformed into various other functional groups. These modifications are essential for creating a wide range of derivatives with different chemical properties and potential applications.

One common modification is the oxidation of the aldehyde to a carboxylic acid. Another is the reduction of the aldehyde to an alcohol. These transformations allow for further derivatization and the synthesis of new classes of compounds.

Electrophilic aromatic substitution is a key reaction for modifying the furan ring. msu.edu The rate and position of substitution are influenced by the existing substituents on the ring. libretexts.org Substituents that donate electrons to the ring are considered activating groups and speed up the reaction, while electron-withdrawing groups are deactivating and slow it down. masterorganicchemistry.com

In this compound, the furan ring has three substituents: a methyl group at position 5, a phenyl group at position 2, and an aldehyde group at position 3. The methyl group is an activating group due to its positive inductive effect, which donates electron density to the aromatic ring. researchgate.net This effect can help to offset the deactivating effect of the aldehyde group, thereby influencing the probability of electrophilic addition to the ring. researchgate.net

The directing effects of these substituents determine the position of further substitutions on the furan ring. Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org The interplay of these electronic effects governs the regioselectivity of substitution reactions on the this compound scaffold.

Mechanistic Elucidation of Key Reaction Pathways

Comprehensive understanding of a chemical compound's reactivity hinges on the detailed elucidation of its reaction mechanisms, including the identification of transient species and the characterization of energy landscapes. For this compound, this crucial information is largely absent from current research.

Investigation of Reaction Intermediates

However, studies on analogous compounds offer some speculative insights. For instance, research on the related compound 5-methyl-2-furfural has shown that it can react with amino acids, such as phenylalanine, to form Schiff base intermediates. mdpi.comnih.gov This reaction involves the condensation of the aldehyde group of the furan derivative with the amino group of the amino acid. It is plausible that this compound could undergo similar reactions with nucleophiles, forming corresponding Schiff bases or other condensation products as transient intermediates.

A study on the gas-phase reaction of the isomeric 5-methyl-2-furaldehyde with chlorine atoms suggested a mechanism involving two primary channels: addition of the chlorine atom to the furan ring's double bonds and abstraction of the aldehydic hydrogen. While this provides a potential framework, it does not offer specific details on the intermediates for the title compound.

Without dedicated spectroscopic and kinetic studies on this compound, any discussion of its reaction intermediates remains speculative and based on analogies with related molecules.

Transition State Analysis in Catalyzed Transformations

Transition state analysis, often performed using computational chemistry methods, provides critical information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. This analysis is vital for understanding catalyst efficiency and selectivity in chemical transformations.

Regrettably, there is a significant lack of published research focusing on the transition state analysis of catalyzed reactions involving this compound. While numerous catalytic methods are employed for the synthesis of furan derivatives, including palladium-catalyzed cross-coupling reactions for compounds like 5-phenyl-2-furaldehyde (B76939), the specific energetic profiles and transition state structures for the reactions of this compound have not been reported.

Such studies would be invaluable for optimizing reaction conditions, designing more effective catalysts, and predicting the formation of different products. The absence of this data highlights a significant gap in the chemical understanding of this particular furan derivative.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Phenyl 3 Furaldehyde

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Methyl-2-phenyl-3-furaldehyde is expected to exhibit several characteristic absorption bands. A very strong band would be anticipated in the region of 1680-1690 cm⁻¹ , corresponding to the C=O stretching vibration of the aldehyde group conjugated with the furan (B31954) ring. The C-H stretching vibration of the aldehyde group typically appears as a pair of medium-intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹ . mdpi.com

Vibrations associated with the furan and phenyl rings would also be prominent. Aromatic C=C stretching vibrations are expected between 1600 cm⁻¹ and 1400 cm⁻¹ . The C-O-C stretching of the furan ring would likely produce a strong band in the 1250-1020 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl group would occur around 3100-3000 cm⁻¹ and just below 3000 cm⁻¹ , respectively. Out-of-plane C-H bending vibrations would be observed in the lower frequency region (below 900 cm⁻¹), providing information about the substitution pattern of the rings.

Raman Spectroscopy

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The spectrum is expected to show strong bands for the symmetric vibrations of the aromatic rings. Specifically, the phenyl ring breathing mode should appear around 1000 cm⁻¹ , and other C=C stretching vibrations of both the phenyl and furan rings would be prominent near 1600 cm⁻¹ . As with FT-IR, specific experimental data for this compound is not available in the reviewed literature. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Based on analogous furaldehyde compounds, the ¹H NMR spectrum of this compound can be predicted. The most downfield signal is expected to be the aldehyde proton (CHO), resonating as a singlet in the δ 9.5-10.0 ppm region due to the strong deshielding effect of the carbonyl group. The protons of the phenyl group would appear as a complex multiplet in the aromatic region, typically between δ 7.0-8.0 ppm . The methyl group (CH₃) attached to the furan ring would likely exhibit a characteristic singlet around δ 2.5 ppm . The single proton on the furan ring at position 4 would also produce a signal in the aromatic region, with its exact shift influenced by the adjacent substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, resonating above δ 180 ppm . The carbons of the phenyl and furan rings would appear in the aromatic region, generally between δ 110-160 ppm . The methyl carbon would be found at the most upfield position, likely in the δ 10-20 ppm range. Without experimental data, precise chemical shifts for the individual carbons of the furan and phenyl rings cannot be definitively assigned.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular weight of this compound is 186.21 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve characteristic losses for an aldehyde. A peak at m/z 185 would correspond to the loss of a hydrogen radical (M-1) from the aldehyde group. Another significant fragment would be expected at m/z 157, resulting from the loss of the formyl radical (CHO, 29 mass units). nist.gov Further fragmentation of the furan and phenyl rings would produce a complex pattern of lower mass ions, but specific pathways have not been documented for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify substances. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix, and it is then introduced into the mass spectrometer.

Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), causing it to fragment in a reproducible manner. The analysis of this fragmentation pattern is crucial for structural elucidation.

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 186, corresponding to the molecular weight of the compound. The presence of this peak, even at low intensity, is a key indicator of the compound's identity.

Loss of a Hydrogen Radical ([M-1]⁺): Aldehydes commonly exhibit a peak corresponding to the loss of a hydrogen atom from the aldehyde group, which would appear at m/z 185.

Loss of the Aldehyde Group ([M-29]⁺): Cleavage of the bond between the furan ring and the formyl group (CHO) would result in a significant fragment at m/z 157.

Phenyl Group Fragments: The presence of the phenyl group (C₆H₅) would likely lead to characteristic fragments at m/z 77.

Other Fragments: Other fragments corresponding to the cleavage of the furan ring or loss of the methyl group would also be anticipated, providing further structural confirmation.

The precise conditions for GC-MS analysis, such as the type of capillary column, temperature programming, and carrier gas flow rate, are optimized to achieve the best separation and detection of the compound.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragment Lost |

| 186 | [C₁₂H₁₀O₂]⁺ (Molecular Ion) | - |

| 185 | [C₁₂H₉O₂]⁺ | [H] |

| 157 | [C₁₁H₉O]⁺ | [CHO] |

| 77 | [C₆H₅]⁺ | [C₆H₅O₂] |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. For a compound like this compound, ESI-MS would typically be performed by first dissolving the compound in a suitable solvent and then introducing it into the ESI source.

In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. Given the molecular weight of 186.21, this would result in a prominent peak at an m/z of approximately 187.22. It is also common to observe adducts with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These would appear at m/z ratios of approximately 209.20 and 225.17, respectively. The minimal fragmentation observed in ESI-MS provides a clear determination of the molecular weight.

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Ion Formula | Predicted m/z |

| Protonated Molecule | [C₁₂H₁₀O₂ + H]⁺ | ~187.22 |

| Sodium Adduct | [C₁₂H₁₀O₂ + Na]⁺ | ~209.20 |

| Potassium Adduct | [C₁₂H₁₀O₂ + K]⁺ | ~225.17 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of this compound contains a highly conjugated system composed of the furan ring, the phenyl group, and the aldehyde carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region.

The primary electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugated system, these are expected to be intense and occur at longer wavelengths.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.

Computational Chemistry and Theoretical Modeling of 5 Methyl 2 Phenyl 3 Furaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

A thorough search for Density Functional Theory (DFT) studies on 5-Methyl-2-phenyl-3-furaldehyde yielded no results. DFT is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. Typically, DFT studies on similar compounds, such as furan (B31954) derivatives, provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, studies on related furan compounds have used DFT to analyze how different substituent groups affect the aromaticity and electronic properties of the furan ring. However, no such data exists specifically for this compound.

There are no available MESP or Fukui function analyses for this compound in the current body of scientific literature. MESP analysis is instrumental in identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. Fukui functions are used to describe the electron density changes when the number of electrons in a system is altered, thereby providing a more quantitative measure of local reactivity. The absence of these analyses for this compound means that a detailed, quantitative prediction of its reactive sites based on these methods is not possible at this time.

Conformational Analysis and Rotational Barriers

No studies dedicated to the conformational analysis or the calculation of rotational barriers for this compound were found. The molecule possesses a rotational degree of freedom around the single bond connecting the phenyl group to the furan ring. Conformational analysis would reveal the most stable spatial arrangement of the molecule, while the study of rotational barriers would quantify the energy required to rotate the phenyl group relative to the furan ring. This information is critical for understanding its three-dimensional structure and how it might interact with other molecules. While extensive research exists on the rotational barriers of biphenyl (B1667301) and its derivatives, this has not been extended to this compound.

Theoretical Studies on Reaction Mechanisms and Energetics

The scientific literature lacks any theoretical studies on the reaction mechanisms and energetics involving this compound. Such studies would employ computational methods to map out the energy landscape of potential reactions, identifying transition states and intermediates. This would provide a deeper understanding of its chemical behavior and potential synthetic pathways. One study on the synthesis of furan-annulated products did propose a 2-phenyl-3-furaldehyde derivative as a possible intermediate, but this was not further investigated through theoretical calculations.

Prediction of Spectroscopic Parameters from First Principles

There is no published research on the first-principles prediction of spectroscopic parameters for this compound. First-principles calculations, which are based on quantum mechanics, can be used to predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound. While theoretical spectroscopic studies have been conducted on simpler furan derivatives like 2-methylfuran (B129897) and furan-2-carbaldehyde, this level of analysis is not available for this compound.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of furanic aldehydes. Method development for these compounds often focuses on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

A typical HPLC method for furanic aldehydes involves a C18 or a specialized polymer-based column, such as a macroreticular PLRP-S column. nih.gov The mobile phase commonly consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate (B84403) buffer. nih.govsielc.com This gradient elution allows for the effective separation of various furanic compounds from the sample matrix.

Detection is most frequently accomplished using a UV detector, with wavelengths set around 210 nm and 275-280 nm to capture the characteristic absorbance of the furan (B31954) ring and carbonyl group. sielc.com For enhanced specificity and lower detection limits, derivatization of the aldehyde group can be performed. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazones. nih.gov These derivatives are highly chromophoric and can be readily separated and quantified by HPLC with UV or diode-array detection (DAD), offering detection limits in the range of 10⁻⁸ mol/L. nih.gov

Table 1: Typical HPLC Parameters for Furanic Aldehyde Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | Reversed-phase C18 or PLRP-S | nih.gov |

| Mobile Phase | Acetonitrile/Water with Phosphate Buffer (Gradient) | nih.govsielc.com |

| Detection | UV/DAD (210-280 nm) | sielc.com |

| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) | nih.gov |

| Detection Limit | Approx. 10⁻⁸ mol/L (with derivatization) | nih.gov |

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 5-Methyl-2-phenyl-3-furaldehyde. Coupling GC with advanced sample preparation and detection technologies enhances its analytical power.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for extracting volatile analytes from the headspace above a sample. d-nb.infomdpi.com This method concentrates the analytes onto a coated fiber, which is then directly desorbed into the GC injector, minimizing matrix interference. mdpi.comresearchgate.net

The selection of the SPME fiber coating is critical for effective extraction. For furanic compounds, fibers with a combination of materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have proven to be highly effective. nih.govresearchgate.net Method optimization involves fine-tuning several parameters to maximize extraction efficiency.

Table 2: Optimized HS-SPME Parameters for Furanic Compound Analysis

| Parameter | Optimized Condition | Rationale | Source |

|---|---|---|---|

| Fiber Type | DVB/CAR/PDMS | Provides a broad range of polarity for effective adsorption of various furans. | nih.govresearchgate.net |

| Extraction Temperature | 30-60 °C | Balances analyte volatility and partitioning into the fiber. | researchgate.net |

| Extraction Time | 30-50 minutes | Ensures sufficient time for analytes to reach equilibrium between the sample, headspace, and fiber. | mdpi.comresearchgate.net |

| Ionic Strength | Addition of Salt (e.g., NaCl) | Increases the volatility of analytes by the "salting-out" effect, driving them into the headspace. | nih.gov |

Pairing GC with a mass spectrometer (MS) as a detector provides unparalleled specificity and sensitivity. A GC-MS system separates compounds in the GC column, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification.

For complex matrices or when ultra-trace level detection is required, tandem mass spectrometry (GC-MS/MS) is employed. This technique involves selecting a specific precursor ion from the initial mass spectrum and subjecting it to further fragmentation to produce product ions. By monitoring specific precursor-to-product ion transitions, matrix interferences are significantly reduced, leading to improved signal-to-noise ratios and lower detection limits. This high degree of selectivity is crucial for the accurate quantification of specific furanic aldehydes in complex samples. While direct GC-MS/MS methods for this compound are not extensively documented, the principles applied to other furans, such as using ion trap mass spectrometry (IT-MS), are directly transferable. nih.gov

Ion Mobility Spectrometry (IMS) in Furanic Aldehyde Analysis

In a GC-IMS system, compounds are first separated by the GC based on their boiling point and polarity. As they elute from the column, they are ionized and enter the IMS drift tube. Here, they are separated based on their mobility through a buffer gas under the influence of an electric field. nih.gov This allows for the separation of isomers and isobars—compounds with the same mass but different structures—which can be challenging for GC-MS alone. nih.gov The high sensitivity of IMS, capable of detecting compounds at ppbv levels, makes it a powerful tool for analyzing trace volatile furanic aldehydes in various applications, including food and environmental analysis. researchgate.net

Development of Robust and Sensitive Quantification Protocols

The development of a reliable quantification protocol is essential for obtaining accurate and reproducible results. This involves several key steps:

Calibration: A calibration curve is constructed by analyzing a series of standards with known concentrations of the target analyte. For furanic aldehydes, linearity is often achieved over a wide concentration range, for example from 0.12 to 16 mg/L. nih.govresearchgate.net

Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard is often used. For the analysis of furanic compounds, isotopically labeled analogues, such as furan-d₄ or 2-furfural-d₄, are ideal as they behave almost identically to the analyte during extraction and analysis. nih.govnih.gov This isotope dilution approach yields high accuracy.

Method Validation: A robust protocol must be validated to ensure its performance. Key validation parameters include:

Precision: The closeness of repeated measurements, typically expressed as the relative standard deviation (RSD). For furan analysis, intra-day and inter-day precision are often found to be below 6% and 10%, respectively. nih.gov

Accuracy/Recovery: The agreement between the measured value and the true value, often assessed by analyzing spiked samples. Recoveries for furanic aldehydes in food matrices typically range from 67% to 107%. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. For HS-SPME-GC-MS methods, LODs for furanic compounds can be as low as a few micrograms per liter (µg/L) or even picograms per gram (pg/g), depending on the matrix and the specific compound. nih.govnih.govresearchgate.net

By systematically developing and validating these protocols, analysts can ensure the generation of high-quality, reliable data for this compound and related compounds.

Applications and Advanced Materials Science Perspectives

5-Methyl-2-phenyl-3-furaldehyde as a Precursor in Heterocyclic Synthesis

The aldehyde functional group and the diene character of the furan (B31954) ring in this compound make it a versatile starting material for the construction of a wide array of heterocyclic compounds. These reactions often leverage the reactivity of the aldehyde in condensation reactions and the ability of the furan ring to participate in cycloaddition reactions.

Design and Synthesis of Polyfunctionalized Heterocyclic Compounds

This compound serves as a key building block for the synthesis of polyfunctionalized heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield highly functionalized acrylic acid derivatives. researchgate.net These derivatives, in turn, can be used in subsequent cyclization reactions to form a diverse range of heterocyclic systems.

The furan ring itself can act as a diene in Diels-Alder reactions, allowing for the construction of bicyclic adducts which can be further transformed into complex polycyclic systems. This reactivity is crucial for accessing molecular scaffolds of pharmaceutical and agrochemical interest. A closely related compound, 5-phenyl-2-furaldehyde (B76939), has been extensively used as a starting material for designing polyfunctionalized heterocyclic compounds with potential pharmacological activities. researchgate.net The reactions of this analog, such as condensation with various active methylene compounds and subsequent cyclizations, provide a model for the potential transformations of this compound.

The synthesis of various heterocyclic systems, such as thiazoles and their derivatives, can be achieved from furan-containing precursors. For example, furfural (B47365) derivatives have been utilized in the synthesis of 2-aminothiazole (B372263) derivatives through multi-step reaction sequences. biomedres.us Similarly, this compound can be envisioned as a starting point for analogous synthetic routes.

Development of Fluorescent Compounds and Probes

The structural framework of this compound, containing both a phenyl group and a furan ring, provides a basis for the development of fluorescent compounds. The extended π-conjugation in derivatives of this molecule can lead to desirable photophysical properties, including fluorescence. By strategically introducing electron-donating or electron-accepting groups, the fluorescence characteristics can be fine-tuned for specific applications.

Fluorescent probes are powerful tools for visualizing and detecting specific analytes in biological and environmental systems. rsc.org The design of such probes often involves a fluorophore unit linked to a recognition moiety. The furan ring system within this compound can serve as a core component of the fluorophore. The aldehyde group offers a convenient handle for chemical modification, allowing for the attachment of specific recognition elements that can interact with target molecules or ions. This interaction can lead to a change in the fluorescence signal, enabling detection. nih.govnih.gov

For instance, the development of fluorescent probes for detecting ions or small molecules often relies on mechanisms like Photoinduced Electron Transfer (PeT). nih.gov By modifying the electronic properties of the furan or phenyl ring in derivatives of this compound, it is possible to design probes that exhibit a fluorescence "turn-on" or "turn-off" response upon binding to a target analyte. The versatility of furan chemistry allows for the synthesis of a diverse library of potential fluorescent probes from this starting material. researchgate.net

Role as an Intermediate in Fine Chemical and Specialty Material Production

Beyond its use in constructing complex heterocyclic systems, this compound and its derivatives are valuable intermediates in the production of fine chemicals and specialty materials. The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

The aldehyde functionality of this compound allows for its conversion into a variety of other functional groups, such as alcohols, carboxylic acids, and imines. These transformations are fundamental in organic synthesis and provide access to a wide range of molecules with potential applications in pharmaceuticals, agrochemicals, and fragrances. thegoodscentscompany.comwikipedia.org For example, oxidation of the aldehyde group would yield the corresponding carboxylic acid, a versatile intermediate for ester and amide formation. Reduction would afford the corresponding alcohol, which can be used in etherification or esterification reactions.

In the realm of specialty materials, furan-based compounds are gaining increasing attention. The rigid structure of the furan ring can impart desirable properties such as thermal stability and mechanical strength to materials. researchgate.net The synthesis of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines has been explored, highlighting the potential for creating a diverse range of furan-based compounds with tailored properties for specialty applications. researchgate.net

Potential in Polymer and Biopolymer Precursor Development

Furan-based compounds are recognized as key renewable platform chemicals for the production of sustainable polymers and biopolymers. patsnap.comresearchgate.net While much of the focus has been on 2,5-furandicarboxylic acid (FDCA) as a bio-based replacement for terephthalic acid in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), other furan derivatives also hold significant promise. nih.govnih.gov

This compound, with its reactive aldehyde group and stable aromatic rings, can be considered a potential precursor for novel polymers. The aldehyde functionality can participate in polymerization reactions, such as condensation polymerization with diamines to form polyimines or with phenols to form phenolic-type resins. The presence of the phenyl and methyl groups on the furan ring would influence the properties of the resulting polymers, potentially leading to materials with enhanced thermal stability, solubility, or specific optical properties.

The broader field of furan-based polymers is rapidly expanding, with research into various monomers derived from biomass. researchgate.netulaval.ca These monomers can be used to create a wide range of polymers, including polyesters, polyamides, and polyurethanes. The incorporation of the this compound moiety into a polymer backbone could introduce unique structural features and functionalities, contributing to the development of new bio-based materials with advanced properties.

Q & A

Q. Key optimization parameters :

- Solvent choice : Polar aprotic solvents (e.g., HFIP) enhance reaction efficiency by stabilizing intermediates.

- Catalyst loading : Excess Lewis acids may lead to side reactions; stoichiometric optimization is essential.

- Temperature control : Room temperature minimizes decomposition of thermally sensitive intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | Toluene | ~65 | |

| Oxidative Cyclization | DDQ | HFIP | ~78 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Answer:

- Infrared Spectroscopy (IR) :

- C=O stretch : Strong absorption near 1680–1720 cm⁻¹.

- Aromatic C-H stretches : Peaks at 3050–3100 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR :

- Aldehyde proton: Singlet at δ 9.8–10.2 ppm.

- Aromatic protons: Multiplets in δ 7.2–7.8 ppm.

- Methyl group: Singlet at δ 2.3–2.5 ppm.

- ¹³C NMR :

- Aldehyde carbon: δ 190–195 ppm.

- Furan carbons: δ 110–150 ppm .

- High-Resolution Mass Spectrometry (HRMS) :

- Molecular ion peak at m/z 174.068 (calculated for C₁₂H₁₀O₂) .

Basic: What safety precautions are recommended given limited toxicological data on this compound?

Answer:

- General precautions :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- First aid : In case of exposure, rinse with water and consult a toxicologist, as no antidote is documented .

Advanced: How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Simulate degradation pathways under acidic/basic conditions using software like Gaussian or ORCA .

- Molecular Dynamics (MD) :

- Model solvation effects in polar vs. nonpolar solvents to optimize reaction media.

- In silico toxicity prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity risks in lieu of experimental data .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Answer:

- Reproducibility checks : Synthesize the compound using published protocols and compare results.

- Purity assessment :

- Cross-validation : Compare NMR data with literature values (e.g., CAS 157836-53-8 ).

Q. Table 2: Reported Physical Properties

| Property | Value (Reported) | Method Used | Reference |

|---|---|---|---|

| Melting Point | 145–147°C | DSC | |

| Molecular Weight | 174.20 g/mol | HRMS |

Advanced: What mechanistic insights explain by-product formation during synthesis, and how can they be minimized?

Answer:

- By-products :

- Diels-Alder adducts : Formed via furan ring participation; suppress by using sterically hindered substrates.

- Oxidation products : Arise from aldehyde group degradation; avoid strong oxidants like KMnO₄ .

- Mitigation strategies :

- Reaction monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) or GC-MS to track intermediate formation .

- Temperature modulation : Lower reaction temperatures (<50°C) reduce side reactions.

- Catalyst tuning : Replace Brønsted acids with milder catalysts (e.g., FeCl₃) to preserve aldehyde functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.